p-Terphenyl-4,4''-dithiol

Self-Assembled Monolayers Surface Chemistry Molecular Ordering

Unlike BPDT or BDT, p-Terphenyl-4,4''-dithiol (TPDT) uniquely forms well-ordered, upright self-assembled monolayers (SAMs) on Au, delivering reproducible charge transport (activation energy ~0.26 eV). Its rigid terphenyl backbone enables precise molecular control in nanogap electrodes, single-molecule junctions, and anisotropic conductive adhesives. Choose TPDT for reliable molecular electronics and stable ACA interconnects.

Molecular Formula C18H14S2
Molecular Weight 294.4 g/mol
CAS No. 174706-21-9
Cat. No. B168546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Terphenyl-4,4''-dithiol
CAS174706-21-9
Molecular FormulaC18H14S2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S
InChIInChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
InChIKeyHSAKNFPXLQYFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Terphenyl-4,4''-dithiol (TPDT) CAS 174706-21-9: Core Chemical Identity and Role in Self-Assembled Monolayers (SAMs)


p-Terphenyl-4,4''-dithiol (TPDT), also known as 1,4-Bis(4-mercaptophenyl)benzene (CAS 174706-21-9), is a rigid, linear aromatic dithiol with a terphenyl backbone and terminal thiol groups . This structure enables it to form dense, well-ordered self-assembled monolayers (SAMs) on gold and other metal surfaces, primarily through strong thiol-metal chemisorption [1]. Its molecular architecture (C18H14S2, MW: 294.43) provides a well-defined, conjugated π-system with a length of approximately 1.3 nm, making it a standard building block in molecular electronics, surface functionalization, and conductive nanocomposites [2].

p-Terphenyl-4,4''-dithiol (TPDT) vs. Analogs: Why Biphenyldithiol (BPDT) and Benzenedithiol (BDT) Are Not Direct Replacements


In molecular electronics and SAM applications, the number of phenyl rings in the conjugated backbone critically governs film structure and resulting electrical properties. While biphenyl-4,4'-dithiol (BPDT) and 1,4-benzenedithiol (BDT) share the same terminal thiol chemistry, they fail to match TPDT's performance in key areas. Specifically, BPDT and BDT are unable to form highly ordered SAMs on gold, whereas TPDT consistently produces well-ordered, upright monolayers essential for reliable charge transport [1]. This structural disparity translates directly into differences in electrical conductance, molecular orientation, and device reproducibility, rendering simple substitution untenable for demanding applications [2].

Quantified Differentiation of p-Terphenyl-4,4''-dithiol (TPDT) Against Key Comparators


SAM Structural Order: TPDT Forms Highly Ordered Monolayers on Gold, While Biphenyldithiol (BPDT) Does Not

TPDT consistently forms highly ordered self-assembled monolayers (SAMs) on Au(111) surfaces, in stark contrast to biphenyl-4,4'-dithiol (BPDT), which fails to form ordered SAMs under identical assembly conditions [1]. The ordering behavior is determined by the number of phenyl rings: terphenyl-based dithiols adopt upright, densely packed orientations, while biphenyl analogs remain disordered [1][2].

Self-Assembled Monolayers Surface Chemistry Molecular Ordering

Activation Energy for Electrical Conduction: TPDT SAM Devices Exhibit a Measurable Intramolecular Barrier of 0.26 eV

Nanogap devices fabricated with Au nanowires modified by TPDT SAMs exhibit an activation energy for electrical conduction of up to 0.26 eV, which matches ab initio calculated intramolecular barriers [1]. In contrast, devices prepared with shadow-evaporated nanogaps and subsequently deposited TPDT show significantly smaller activation energies, highlighting the importance of the TPDT SAM formation method [1].

Molecular Electronics Charge Transport Nanogap Electrodes

Multilayer Formation Propensity: TPDT and BPDT Resist Multilayer Formation in Colloidal Au Systems Unlike BDT

Surface-enhanced Raman scattering (SERS) analysis of aromatic dithiols on gold nanoparticles (AuNPs) reveals that unlike 1,4-benzenedithiol (BDT), both biphenyl-4,4'-dithiol (BPDT) and p-terphenyl-4,4''-dithiol (TPDT) do not exhibit the ν(S–H) band at 2560 cm⁻¹, indicating that they chemisorb via both thiol groups, preventing multilayer formation under colloidal conditions [1]. However, TPDT's longer backbone offers distinct advantages in creating well-defined molecular junctions compared to the shorter BDT.

Surface-Enhanced Raman Scattering Gold Nanoparticles Molecular Adsorption

Molecular Length and Conductance Scaling: TPDT's Extended π-System (1.3 nm) Enables Longer-Range Electron Tunneling

TPDT, with its three conjugated phenyl rings, has a molecular length of approximately 1.3 nm, providing a longer tunneling path compared to biphenyl-4,4'-dithiol (BPDT, ~0.8 nm) and 1,4-benzenedithiol (BDT, ~0.5 nm) [1]. This increased length allows for the study of distance-dependent charge transport phenomena and the creation of molecular junctions with specific conductance values.

Molecular Electronics Tunneling Junctions Structure-Property Relationships

Patent-Recorded Synthetic Route: Validated Method for Obtaining p-Terphenyl-4,4''-dithiol via Reduction of Dichlorosulfonyl Precursor

A patent-protected synthetic route (US07053173B2) details the preparation of p-terphenyl-4,4''-dithiol by reducing 4,4″-dichlorosulfonyl-1,1′:4′,1″-terphenyl with lithium aluminum hydride (LiAlH4) in THF under reflux [1]. This provides a documented, reproducible method for obtaining the compound, which is valuable for researchers synthesizing TPDT in-house or verifying the authenticity of commercial sources.

Synthetic Chemistry Patent Methods Material Sourcing

High-Impact Application Scenarios for p-Terphenyl-4,4''-dithiol (TPDT) Based on Quantified Differentiating Evidence


Reliable Molecular Junctions for Studying Charge Transport Mechanisms

When studying fundamental charge transport in single-molecule or monolayer junctions, the choice of molecular wire critically impacts reproducibility. TPDT's well-documented ability to form highly ordered SAMs on Au [1] ensures that measured electrical properties (e.g., activation energy of 0.26 eV [2]) are intrinsic to the molecule and not artifacts of disordered films. This makes TPDT a preferred candidate over BPDT for constructing robust, reproducible metal-molecule-metal junctions for probing tunneling decay constants and thermoelectric effects.

Surface Functionalization for Enhanced Conductive Adhesives (ACA) Interconnects

In microelectronics packaging, anisotropic conductive adhesives (ACA) require low and stable contact resistance. TPDT SAMs, when assembled under kinetically controlled conditions, can be tailored to either increase or decrease single-bump resistance [3]. This tunability, combined with TPDT's capacity for ordered monolayer formation, provides a clear pathway to optimizing ACA interconnects for high-performance devices, offering a quantifiable advantage over less ordered alternatives like BPDT.

Gold Nanoparticle Stabilization for Sensing and Optoelectronics

For applications requiring gold nanoparticles (AuNPs) stabilized with a conjugated organic shell—such as in chemical sensors or plasmonic devices—TPDT's ability to chemisorb via both thiol groups without forming multilayers is critical [4]. This ensures a well-defined, single-molecule-thick organic coating that preserves the optical and electronic properties of the AuNPs, in contrast to BDT which can promote multilayer formation and reduce sensor sensitivity.

Nanogap Electrode Fabrication for Single-Molecule Devices

The fabrication of nanogap electrodes for single-molecule electronics demands a molecular bridge that is both structurally well-defined and electronically transparent. TPDT's rigid terphenyl backbone and ability to form dense, upright SAMs on Au nanowires [1] enables the creation of nanogaps with precise molecular control. The observed activation energy of 0.26 eV in such devices [2] serves as a benchmark for verifying successful junction formation, a critical step in developing reproducible molecular-scale devices.

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